4H-1,2,4-triazole-3-sulfonyl chloride
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Overview
Description
4H-1,2,4-Triazole-3-sulfonyl chloride is a unique chemical with the empirical formula C2H2ClN3O2S and a molecular weight of 167.57 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4H-1,2,4-triazole-3-sulfonyl chloride consists of 9 heavy atoms . The InChI string is1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6)
and the SMILES string is C1=NNC(=N1)S(=O)(=O)Cl
. Physical And Chemical Properties Analysis
4H-1,2,4-triazole-3-sulfonyl chloride has a molecular weight of 167.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 166.9556252 g/mol .Scientific Research Applications
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- 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
- Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
-
Medicinal Chemistry
- Pyrazines and pyridazines fused to 1,2,3-triazoles comprise a set of heterocycles obtained through a variety of synthetic routes .
- These heterocycles have been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity .
- They have also been used as fluorescent probes and as structural units of polymers .
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Synthetic Organic Chemistry
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Pharmaceutical Applications
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Synthetic Organic Chemistry
Safety And Hazards
properties
IUPAC Name |
1H-1,2,4-triazole-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGDHNPMWOBKPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558736 |
Source
|
Record name | 1H-1,2,4-Triazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1,2,4-triazole-3-sulfonyl chloride | |
CAS RN |
6461-29-6 |
Source
|
Record name | 1H-1,2,4-Triazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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